
Hydroquinidine
Vue d'ensemble
Description
Hydroquinidine is a pharmaceutical agent that acts as a class I antiarrhythmic agent (Ia) in the heart. It is a d-rotatory alkaloid derived from cinchona bark and is closely related to quinidine, differing from the latter alkaloid only in containing two more atoms of hydrogen in the molecule . This compound is primarily used in the maintenance of a normal sinus rhythm and the treatment and prevention of abnormal heart rhythms .
Applications De Recherche Scientifique
Management of Brugada Syndrome
Hydroquinidine is recognized for its efficacy in treating Brugada syndrome (BrS), a genetic condition that can lead to life-threatening arrhythmias. Several studies have demonstrated HQ's ability to prevent ventricular tachycardia (VT) and ventricular fibrillation (VF) in patients with BrS.
- Efficacy : In a study involving 35 patients with asymptomatic BrS, this compound effectively prevented VT/VF inducibility in 76% of cases undergoing electrophysiologic-guided therapy . This suggests that HQ may serve as an alternative to implantable cardioverter-defibrillators (ICDs) for certain patients .
- Long-term Outcomes : A prospective multicenter randomized study showed that while HQ increased the QT interval, it did not lead to significant arrhythmic events during a 36-month follow-up period . However, gastrointestinal side effects were common, leading to discontinuation in some patients.
Study | Patient Cohort | Efficacy Rate | Side Effects |
---|---|---|---|
Giustetto et al. (2011) | 35 patients | 76% prevented VT/VF | Syncope in 2 patients |
Bouzeman et al. (2017) | 50 patients | No significant arrhythmic events | High incidence of gastrointestinal issues |
Antiarrhythmic Properties
HQ acts as an ion channel blocker, primarily affecting potassium channels. This mechanism is crucial for its antiarrhythmic properties, as it prolongs the action potential duration and stabilizes cardiac membranes . Its use is particularly noted in cases of electrical storms where rapid arrhythmias occur.
Anticancer Activity
Recent research has highlighted this compound's potential as an anticancer agent, particularly against breast and ovarian cancers.
- Mechanism of Action : HQ's anticarcinogenic effects are attributed to its ability to induce apoptosis and inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and SKOV-3 (ovarian cancer). Proteomic analyses revealed that HQ alters the expression of key proteins involved in cell cycle regulation and apoptosis pathways .
- Case Study Insights : In laboratory studies, HQ treatment resulted in significant reductions in cell viability and migration capabilities of cancer cells, suggesting its potential role in combination therapies for aggressive cancers .
Cancer Type | Cell Line | Mechanism of Action | Key Findings |
---|---|---|---|
Breast | MCF-7 | Induces apoptosis | Significant decrease in cell viability |
Ovarian | SKOV-3 | Inhibits proliferation | Reduced migration and altered protein expression |
Mécanisme D'action
Target of Action
Hydroquinidine, a derivative of the cinchona alkaloid, is primarily an ion channel blocker . It is known to inhibit the activity of voltage-gated potassium and sodium channels , which play crucial roles in the electrical activity of cells, particularly in the heart.
Mode of Action
By blocking these ion channels, this compound interferes with the normal flow of potassium and sodium ions in and out of the cells. This action alters the electrical activity of the cells, particularly the heart cells, leading to changes in the rhythm of the heart beat .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the electrical signaling pathway in heart cells. By blocking the ion channels, this compound disrupts the normal electrical signals that regulate the heart’s rhythm, potentially correcting abnormal rhythms .
Pharmacokinetics
Quinidine has an apparent volume of distribution of 2.0 to 3.5 litres/kg, an elimination half-life of 5 to 12 hours, and a clearance rate of 2.5 to 5.0ml/min/kg . Quinidine clearance is reduced in the elderly, in patients with cirrhosis, and in those with congestive heart failure . It’s reasonable to expect that this compound may have similar pharmacokinetic properties.
Result of Action
This compound is indicated in the maintenance of a normal sinus rhythm, as well as the treatment and prevention of abnormal rhythm . It has also been shown to exhibit strong anti-cancer activity on colon, pancreatic, and hepatocellular cancer cells by decreasing colony-forming ability, migration capacity, tumorigenicity, and proliferation while stimulating cellular death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its efficacy and stability. Additionally, the physiological environment, such as the patient’s age, liver function, and heart health, can also impact the action of this compound .
Analyse Biochimique
Biochemical Properties
Hydroquinidine plays a significant role in biochemical reactions by interacting with various ion channels, particularly voltage-gated potassium and sodium channels . These interactions are crucial for its antiarrhythmic effects. This compound inhibits the activity of these ion channels, thereby stabilizing the cardiac cell membrane and preventing abnormal electrical activity .
Cellular Effects
This compound exhibits strong anti-cancer activity on colon, pancreatic, and hepatocellular cancer cells . It decreases colony-forming ability, migration capacity, tumorigenicity, and proliferation while stimulating cellular death. This compound also influences gene expression by downregulating genes involved in cell division and survival and upregulating genes associated with cell cycle arrest and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects by blocking voltage-gated potassium and sodium channels . This inhibition disrupts the normal flow of ions, leading to prolonged action potentials and stabilization of the cardiac cell membrane. Additionally, this compound’s anti-cancer effects are mediated through altered gene expression, promoting apoptosis and inhibiting cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown long-term efficacy and safety in patients with Brugada syndrome . Over time, it has been effective in reducing ventricular arrhythmias and atrial fibrillation/flutter recurrences. Its use is associated with side effects such as gastrointestinal intolerance .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses have been associated with increased efficacy in reducing arrhythmic events but also with a higher incidence of side effects . It is crucial to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
This compound is metabolized in the liver, where it undergoes various biochemical transformations .
Transport and Distribution
This compound is transported and distributed within cells and tissues through binding to plasma proteins, mainly α1-acid glycoprotein and albumin . Its volume of distribution varies depending on the physiological state of the individual, such as in cases of congestive heart failure or liver cirrhosis .
Subcellular Localization
Its primary site of action is the cardiac cell membrane, where it interacts with ion channels
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hydroquinidine can be synthesized from quinidine through a reduction process. The reduction of quinidine involves the use of hydrogen gas in the presence of a palladium catalyst. This process adds two hydrogen atoms to the quinidine molecule, converting it into this compound .
Industrial Production Methods: The industrial production of this compound typically involves the extraction of quinidine from cinchona bark, followed by its reduction to this compound. The extraction process involves the use of solvents such as ethanol or methanol to isolate quinidine from the bark. The isolated quinidine is then subjected to hydrogenation in the presence of a palladium catalyst to produce this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it loses electrons and forms oxidized products.
Reduction: As mentioned earlier, this compound is produced through the reduction of quinidine.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas and palladium catalyst are used for the reduction of quinidine to this compound.
Substitution: Various reagents can be used depending on the specific substitution reaction, such as halogens for halogenation reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: this compound itself is the product of the reduction of quinidine.
Substitution: Substituted derivatives of this compound depending on the reagents used.
Comparaison Avec Des Composés Similaires
Quinidine: A diastereomer of hydroquinidine, used as an antiarrhythmic agent.
Quinine: An alkaloid derived from cinchona bark, used primarily for the treatment of malaria.
Dextromethorphan: A compound used in combination with quinidine for the treatment of pseudobulbar affect.
Comparison: this compound is unique in its specific configuration and its additional hydrogen atoms compared to quinidine. This slight structural difference results in distinct pharmacological properties, making this compound a valuable alternative in certain clinical scenarios .
Activité Biologique
Hydroquinidine (HQ), a natural alkaloid derived from the cinchona tree, is primarily recognized for its role as an antiarrhythmic agent. Its biological activity extends beyond cardiac applications, showcasing significant anticarcinogenic properties. This article delves into the diverse biological activities of this compound, supported by various studies and case analyses.
This compound operates mainly as an ion channel blocker , affecting several ion channels, particularly potassium channels. This action leads to alterations in ion gradients and membrane potentials, which are crucial for cellular functions. The compound has been shown to prolong the QT interval in patients with Short QT Syndrome (SQTS) and prevent life-threatening arrhythmias associated with Brugada Syndrome (BrS) .
Anticarcinogenic Activity
Recent studies have highlighted this compound's potential as an antineoplastic agent . Research indicates that HQ inhibits the growth of cancer cells, particularly in breast and ovarian cancers. In vitro studies using MCF-7 (breast cancer) and SKOV-3 (ovarian cancer) cell lines demonstrated that HQ significantly reduced cell survival, clonogenicity, migration, and tumorigenicity while promoting apoptosis .
Key Findings:
- Cell Cycle Arrest : HQ treatment led to the suppression of several cell cycle-related proteins, indicating a halt in cancer cell proliferation.
- Proteomic Changes : Proteomic analyses revealed downregulation of genes associated with cell division and upregulation of those promoting apoptosis .
- Inhibition of Migration : HQ exhibited a notable anti-migratory effect on A549 lung cancer cells, further supporting its role in cancer therapy .
1. Short QT Syndrome (SQTS)
This compound has been effectively utilized in treating SQTS. A study involving 17 SQTS patients showed that long-term HQ therapy resulted in a significant reduction in life-threatening arrhythmic events (LAE) from 40% to 0% during treatment .
Parameter | Before HQ Treatment | After HQ Treatment |
---|---|---|
Rate of LAE | 40% | 0% |
Number of LAE per Patient | 0.73 | 0 |
2. Brugada Syndrome (BrS)
In patients with BrS, this compound therapy prevented ventricular tachycardia (VT) or ventricular fibrillation (VF) inducibility in 76% of cases. It also proved effective in preventing VT/VF recurrence in patients with implantable cardioverter-defibrillators (ICDs) .
Safety Profile
While this compound is effective, its use is accompanied by side effects primarily related to gastrointestinal issues. In a cohort study, about 34% of patients experienced side effects leading to discontinuation in some cases . However, when tolerated, HQ demonstrated a favorable safety profile.
Propriétés
Numéro CAS |
1435-55-8 |
---|---|
Formule moléculaire |
C20H26N2O2 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
(S)-[(2R,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |
InChI |
InChI=1S/C20H26N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3/t13-,14?,19+,20-/m0/s1 |
Clé InChI |
LJOQGZACKSYWCH-NBGVHYBESA-N |
SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O |
SMILES isomérique |
CC[C@H]1CN2CCC1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O |
SMILES canonique |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O |
Apparence |
Assay:≥98%A crystalline solid |
Key on ui other cas no. |
1435-55-8 522-66-7 |
Description physique |
Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] |
Pictogrammes |
Irritant |
Numéros CAS associés |
1476-98-8 (mono-hydrochloride) 1668-97-9 (mono-hydrochloride) |
Synonymes |
dihydroquinidine dihydroquinine hydroquinidine hydroquinidine dihydrochloride, (1beta,4beta,3S)-(+-)-isomer hydroquinidine dihydrochloride, (3alpha,9S)-(+-)-isomer hydroquinidine hydrochloride hydroquinidine monosulfate hydroquinidine monosulfate, (1beta,3alpha,4beta,8alpha,9R)-isomer hydroquinidine monosulfate, (1beta,3alpha,4beta,9S)-isomer hydroquinidine sulfate hydroquinidine sulfate, (9S)-isomer hydroquinidine, (+-)-isomer hydroquinidine, (1beta, 3alpha,4beta,8alpha,9R)-isomer hydroquinidine, (1beta,3alpha,4beta,9S)-isomer hydroquinidine, (1beta,4beta,9S)-(+-)-isomer hydroquinidine, (3alpha,9S)-(+-)-isomer hydroquinidine, (8alpha,9R)-isomer hydroquinidine, (8alpha,9S)-isomer hydroquinidine, (9R)-isomer hydroquinidine, (9S)-(+-)-isomer hydroquinine LCN 834 LCN-834 Lentoquine Séréco |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.